molecular formula C21H23NO4 B14856207 9H-fluoren-9-ylmethyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate

9H-fluoren-9-ylmethyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate

Cat. No.: B14856207
M. Wt: 353.4 g/mol
InChI Key: PDFBUPGLPQMZHB-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with hydroxyl and hydroxymethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate typically involves the following steps:

    Formation of the Fluorenylmethyl Carbamate: The fluorenylmethyl group is introduced by reacting fluorenylmethanol with a suitable isocyanate under mild conditions.

    Cyclopentyl Derivative Preparation: The cyclopentyl ring with hydroxyl and hydroxymethyl groups is synthesized through a series of reactions, including cyclization and hydroxylation.

    Coupling Reaction: The fluorenylmethyl carbamate is then coupled with the cyclopentyl derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
  • Employed in the synthesis of complex organic molecules and natural products.

Biology:

  • Utilized in the development of enzyme inhibitors and probes for studying enzyme activity.
  • Acts as a building block for the synthesis of biologically active compounds.

Medicine:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
  • Explored as a precursor for the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.

Industry:

  • Applied in the production of specialty chemicals and materials with specific functional properties.
  • Used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The fluorenylmethyl group provides hydrophobic interactions, while the carbamate moiety can form hydrogen bonds with target molecules. This dual interaction enhances the compound’s binding affinity and specificity. The hydroxyl and hydroxymethyl groups further contribute to the compound’s solubility and reactivity, facilitating its biological activity.

Comparison with Similar Compounds

  • 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
  • 9H-Fluoren-9-ylmethyl [(2R,3R)-1,3-dihydroxy-2-butanyl]carbamate
  • 9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate

Comparison:

The uniqueness of 9H-fluoren-9-ylmethyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate

InChI

InChI=1S/C21H23NO4/c23-13-21(10-9-14(24)11-21)22-20(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,23-24H,9-13H2,(H,22,25)

InChI Key

PDFBUPGLPQMZHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1O)(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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